molecular formula C11H21N3O3 B1518782 Tert-butyl 4-(carbamoylamino)piperidine-1-carboxylate CAS No. 646071-42-3

Tert-butyl 4-(carbamoylamino)piperidine-1-carboxylate

Cat. No.: B1518782
CAS No.: 646071-42-3
M. Wt: 243.3 g/mol
InChI Key: DNJITBZVBYLUJT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(carbamoylamino)piperidine-1-carboxylate: is a chemical compound with the CAS number 646071-42-3. It is a versatile compound used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of piperidine with tert-butyl chloroformate in the presence of a carbamoylating agent. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves optimizing reaction conditions to achieve high yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(carbamoylamino)piperidine-1-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(carbamoylamino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, the compound is used to investigate its potential as a pharmacological agent. It may be used in assays to study enzyme inhibition or receptor binding.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which tert-butyl 4-(carbamoylamino)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and medicinal effects.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Carbamoyl-containing compounds

  • Tert-butyl esters

Uniqueness: Tert-butyl 4-(carbamoylamino)piperidine-1-carboxylate stands out due to its specific structural features and reactivity profile, which make it suitable for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

tert-butyl 4-(carbamoylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-8(5-7-14)13-9(12)15/h8H,4-7H2,1-3H3,(H3,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJITBZVBYLUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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